Product packaging for Diphenidol pamoate(Cat. No.:CAS No. 7491-12-5)

Diphenidol pamoate

Cat. No.: B1250828
CAS No.: 7491-12-5
M. Wt: 1007.3 g/mol
InChI Key: VKPDUGDKKSRHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenidol pamoate is a salt form of Diphenidol, a well-characterized antiemetic and antivertigo agent used in pharmacological research. This compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic use. Diphenidol is recognized for its dual mechanism of action. It primarily functions by antagonizing dopaminergic receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is key to its antiemetic effects . Furthermore, it exhibits antimuscarinic properties, acting as an antagonist at M1, M2, M3, and M4 muscarinic acetylcholine receptors . This anticholinergic activity contributes to its ability to diminish vestibular stimulation and stabilize neuronal activity, thereby alleviating vertigo associated with labyrinthine disturbances such as Meniere's disease . In research settings, this compound is valuable for studying pathways related to nausea, vomiting, and balance. Its applications include investigating vestibular system function, the neuropharmacology of the emetic response, and the effects of muscarinic antagonism . The compound is known to be well-absorbed and has a half-life of approximately four hours . Researchers should note that its anticholinergic activity may cause effects such as dry mouth and blurred vision in experimental models, and it is contraindicated in subjects with conditions like glaucoma, enlarged prostate, or intestinal blockage . This product is supplied for "Research Use Only" strictly within laboratory settings. It is not for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H70N2O8 B1250828 Diphenidol pamoate CAS No. 7491-12-5

Properties

CAS No.

7491-12-5

Molecular Formula

C65H70N2O8

Molecular Weight

1007.3 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1,1-diphenyl-4-piperidin-1-ylbutan-1-ol

InChI

InChI=1S/C23H16O6.2C21H27NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-2,4-7,11-14,23H,3,8-10,15-18H2

InChI Key

VKPDUGDKKSRHPC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Other CAS No.

26363-46-2
7491-12-5

Synonyms

Cefadol
Cephadol
difenidol
diphenidol
diphenidol hydrochloride
diphenidol hydrochloride, alpha-(14)C-labeled
diphenidol pamoate
Normavom
Vontrol

Origin of Product

United States

Synthetic Pathways and Chemical Modification Studies

Established Synthetic Routes for Compound Production

The synthesis of diphenidol (B1670726) is a well-documented process in organic chemistry, primarily achieved through a two-step sequence involving the formation of a key intermediate followed by a Grignard reaction.

Alkylation of Piperidine (B6355638) Intermediates in Synthesis

The initial step in the common synthetic route to diphenidol involves the alkylation of a piperidine ring. wikipedia.orgsmolecule.com This reaction serves to introduce the necessary carbon chain that will later connect the piperidine moiety to the diphenylmethanol (B121723) group.

Specifically, piperidine is reacted with 1-bromo-3-chloropropane (B140262). wikipedia.orgsmolecule.comwikiwand.com In this nucleophilic substitution reaction, the nitrogen atom of the piperidine acts as a nucleophile, displacing the more reactive bromine atom on the propyl chain. This process yields the critical intermediate, 3-piperidinopropyl chloride. wikipedia.org The choice of 1-bromo-3-chloropropane is strategic, as the differential reactivity of the two halogen atoms allows for selective alkylation at one end while leaving the chloro group intact for the subsequent reaction step.

The functionalization of piperidine rings via alkylation is a versatile and widely used strategy in the synthesis of various polyfunctional piperidine-based compounds. nih.gov

Grignard Reaction Mechanisms in Diphenidol Synthesis

The second and final key step in the synthesis of diphenidol is the Grignard reaction. wikipedia.orgsmolecule.com This powerful carbon-carbon bond-forming reaction utilizes the previously synthesized 3-piperidinopropyl chloride. wikipedia.org First, a Grignard reagent is prepared from 3-piperidinopropyl chloride by reacting it with magnesium metal, typically in an anhydrous ether solvent like diethyl ether. vedantu.com This transforms the electrophilic carbon bonded to chlorine into a highly nucleophilic carbanion within the organomagnesium halide structure. collegedunia.com

The resulting Grignard reagent is then added to benzophenone. wikipedia.orgsmolecule.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzophenone. collegedunia.comwikipedia.org This addition proceeds through a nucleophilic addition mechanism, often involving a six-membered ring transition state, to form a magnesium alkoxide intermediate. vedantu.comwikipedia.orgorganic-chemistry.org Subsequent acidic workup protonates the alkoxide, yielding the final product, the tertiary alcohol 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol, which is diphenidol. wikipedia.orgvedantu.com

Research on Derivatives and Structural Analogues

The diphenidol molecule has served as a scaffold for the development of new compounds with modified properties. Researchers have synthesized and evaluated numerous derivatives to explore their potential interactions with biological targets, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.orgresearchgate.net

Design and Synthesis of Novel Diphenidol Analogues for Research

Scientific research has led to the design and synthesis of several series of diphenidol analogues. One area of focus has been the modification of the butyl chain connecting the piperidine and diphenylmethanol groups, either by making it more rigid or more polar. researchgate.net

Another significant effort involved the synthesis of 2-carbonyl analogues of diphenidol. nih.goveurekaselect.com These novel compounds, bearing various lipophilic substituents, were synthesized from diphenidol derivatives that had previously been identified as M₂-selective muscarinic antagonists. nih.goveurekaselect.com Further research has focused on creating diphenidol-related diamines, including hydrochloride and quaternary ammonium (B1175870) (methiodide) derivatives. researchgate.net One such synthesized analogue, a methiodide derivative, featured a bipiperidinyl moiety and a second diphenidol framework, creating a larger, bivalent structure. researchgate.net The synthesis of fluorinated analogs of diphenidol has also been reported as part of broader efforts to create fluoropiperidine derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies of Diphenidol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the rational design of new compounds. nih.gov For diphenidol derivatives, SAR studies have primarily investigated how structural modifications affect binding affinity and selectivity for the five subtypes of muscarinic receptors (M₁-M₅).

In the study of 2-carbonyl analogues, researchers found that introducing different lipophilic, electronic, and steric substituents at the 1-position led to compounds with varying receptor affinities. researchgate.net A key finding was the identification of a compound, designated 2d, which exhibited a surprising selectivity for the M₄ receptor subtype. nih.goveurekaselect.com This derivative showed a binding affinity (pKi) of 7.73 at the human M₄-receptor, with selectivity ratios ranging from 31-fold over the M₅ receptor to 60-fold over the M₂ receptor. nih.goveurekaselect.com This suggested that specific modifications to the diphenidol scaffold could shift its receptor selectivity profile significantly.

The investigation of diphenidol-related diamines also yielded important SAR insights. A series of hydrochloride and quaternary ammonium derivatives were tested for their binding to human M₁-M₅ receptors. researchgate.net A bivalent methiodide derivative (compound 8b), which incorporated a second diphenidol framework, was identified as a potent and selective M₄ antagonist. researchgate.net This finding suggests that creating larger, multivalent ligands based on the diphenidol structure could be a promising strategy for achieving receptor subtype selectivity. researchgate.net

The table below summarizes the binding profile for a selective M₄ antagonist derived from diphenidol.

CompoundReceptor SubtypeBinding Affinity (pKi)Selectivity Ratio (vs. M₄)
2d M₁--
M₂-60-fold
M₃--
M₄7.731
M₅-31-fold

Data sourced from studies on 2-carbonyl analogues of diphenidol. nih.goveurekaselect.com

These SAR studies demonstrate that systematic chemical modification of the diphenidol structure is a viable approach for developing novel research tools, such as selective muscarinic receptor antagonists.

Molecular and Cellular Mechanism of Action Investigations

Exploration of Muscarinic Receptor Antagonism

The primary mechanism of action of diphenidol (B1670726) is believed to be its role as a muscarinic acetylcholine (B1216132) receptor antagonist. guidetopharmacology.orgmedchemexpress.com This antagonism is thought to underlie its effects on the vestibular system and the chemoreceptor trigger zone, which are central to its clinical applications. nih.govdrugs.com Research indicates that diphenidol interacts with multiple subtypes of muscarinic receptors. nih.govebi.ac.uk

Binding Affinity and Selectivity at Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3, M4, M5)

Studies have demonstrated that diphenidol exhibits antagonistic activity at muscarinic acetylcholine receptor subtypes M1, M2, M3, and M4. nih.govebi.ac.uksmolecule.com While it is considered a non-selective muscarinic antagonist, there are observed differences in its binding affinities across the various subtypes. medchemexpress.com

In vitro binding assays have provided specific data on the potency of diphenidol at each of the five muscarinic receptor subtypes. The binding affinities, represented as pKi values, indicate the negative logarithm of the inhibition constant (Ki), with a higher value denoting stronger binding affinity. ncats.io

Table 1: Binding Affinity of Diphenidol at Muscarinic Receptor Subtypes

Receptor Subtype pKi Value
M1 6.37
M2 5.55
M3 5.95
M4 6.04
M5 5.89

Data sourced from in vitro binding assays. ncats.ioncats.io

This data reveals that diphenidol has the highest affinity for the M1 receptor subtype, followed by M4, M3, M5, and finally M2. ncats.ioncats.io The stereoselectivity of related compounds, such as hexahydro-difenidol, has also been investigated, highlighting the nuanced interactions between these ligands and muscarinic receptor subtypes. drugbank.com

Impact on Acetylcholine Release and Cholinergic Signaling Pathways

As a muscarinic antagonist, diphenidol is believed to inhibit the release of acetylcholine, a key neurotransmitter in processes such as motion sickness and vomiting reflexes. patsnap.com By blocking muscarinic receptors, diphenidol interferes with cholinergic signaling pathways. nih.govpatsnap.com This anticholinergic effect is considered weak in the periphery but is significant in the central nervous system, particularly at the vestibular nuclei and the chemoreceptor trigger zone. nih.govpatsnap.come-lactancia.org

The M3 muscarinic receptor, for instance, is coupled to Gq/11 proteins and phospholipase Cβ (PLC), which leads to the production of inositol (B14025) trisphosphate and diacylglycerol, ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C. mdpi.compreprints.org By antagonizing this receptor, diphenidol can modulate these downstream signaling events. Similarly, M4 receptors can inhibit adenylate cyclase via Gi proteins, thereby impacting neurotransmitter release. frontiersin.org The antagonistic action of diphenidol across these receptor subtypes suggests a multifaceted impact on cholinergic signaling.

Investigation of Adrenoceptor Interactions and Modulatory Effects

In addition to its well-documented effects on muscarinic receptors, research has also explored the interaction of diphenidol with adrenoceptors.

Binding to Alpha-1 Adrenoceptor Subtypes (α1A, α1B, α1D) in Research Models

In vitro binding assays have shown that diphenidol, at micromolar concentrations, binds to the α1A, α1B, and α1D adrenoceptor subtypes. ncats.ioncats.io The α1-adrenoceptor family, which includes these three subtypes, is coupled to Gq/11 and phospholipase Cβ, playing a role in stimulating phosphoinositide hydrolysis. mdpi.compreprints.org These receptors are widely distributed in the brain and are involved in various physiological functions. preprints.orgfrontiersin.org

Modulatory Effects on Intracellular Calcium Signaling in Cell Lines

Studies using Chinese hamster ovary cells expressing human α1A, α1B, or α1D-adrenoceptor subtypes have demonstrated that diphenidol can inhibit the increase in intracellular calcium (Ca2+) induced by phenylephrine. ncats.ioncats.io This inhibition occurred with similar IC50 values in the low micromolar range for all three subtypes. ncats.ioncats.io The activation of α1-adrenoceptors typically leads to an increase in intracellular calcium through the Gq/11-PLC pathway. nih.gov By antagonizing these receptors, diphenidol can modulate this critical signaling pathway.

Proposed Neurophysiological Modulations in Vestibular System Research

The antivertigo effects of diphenidol are attributed to its action on the vestibular system. drugbank.compatsnap.com It is thought to diminish vestibular stimulation and depress labyrinthine function. nih.gove-lactancia.org The mechanism, though not fully elucidated, is believed to involve its anticholinergic properties at the level of the vestibular nuclei. nih.govpatsnap.com

Research has shown that the microiontophoretic application of diphenidol inhibits the rotation-induced firing of type I neurons in the medial vestibular nucleus (MVN) of cats. nih.gov This suggests a direct action on MVN neurons, reducing their responsiveness to rotatory stimulation. nih.gov The vestibular nuclei receive significant excitatory input mediated by acetylcholine receptors, and muscarinic receptors are expressed at efferent synapses in the vestibular periphery, providing potential sites of action for diphenidol. nih.gov A double-blind study in patients with Menière's disease indicated that diphenidol improved imbalance in both the peripheral and central vestibular systems. nih.gov

Mechanisms of Diminishing Vestibular Stimulation

Diphenidol is thought to exert its effects by diminishing vestibular stimulation. drugbank.come-lactancia.orgncats.ioresearchgate.net While the exact mechanism has not been fully clarified, a significant aspect of its action is its anticholinergic effect. nih.gov Research indicates that diphenidol interacts with muscarinic acetylcholine (mACh) receptors, specifically subtypes M1, M2, M3, and M4. nih.gov

This interaction is crucial within the vestibular system for two main reasons:

Vestibular Nuclei: The vestibular nuclei in the brainstem receive significant excitatory signals mediated by acetylcholine receptors. By acting as an antagonist at these sites, diphenidol may reduce the baseline neuronal firing rate and stabilize activity, thereby decreasing the perception of vertigo. nih.govpatsnap.com

Vestibular Periphery: Muscarinic acetylcholine receptors are also expressed at efferent synapses in the vestibular periphery (the inner ear). nih.gov Diphenidol's action at these peripheral sites could modulate the signals being sent from the labyrinth to the brain. nih.gov

This dual action at both central and peripheral levels likely contributes to its ability to diminish the overstimulation of the vestibular system that leads to vertigo. nih.govpatsnap.com

Depression of Labyrinthine Function Mechanisms

Concurrent with diminishing vestibular stimulation, diphenidol is understood to depress labyrinthine function. drugbank.come-lactancia.orgncats.ioresearchgate.net This depression is a direct consequence of its molecular interactions within the inner ear and associated neural pathways. The primary mechanism is believed to be its anticholinergic properties, which interfere with the neurotransmission that signals spatial orientation and movement from the labyrinth to the brain. nih.gov By antagonizing mACh receptors, diphenidol effectively dampens the excitatory signals originating from the inner ear's vestibular apparatus. nih.gov This action helps to control the symptoms of peripheral vertigo that arise from conditions affecting the labyrinth, such as Meniere's disease. nih.gov

Research into Chemoreceptor Trigger Zone (CTZ) Modulation

Diphenidol's antiemetic action is also linked to its influence on the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetogenic substances in the blood. drugbank.comnih.gove-lactancia.org The CTZ is rich in various neurotransmitter receptors, and modulation of these receptors can prevent the activation of the vomiting reflex. patsnap.comjst.go.jp

Research suggests that diphenidol may act on the CTZ through the following mechanisms:

Dopamine (B1211576) D2 Receptor Antagonism: One proposed mechanism is the blockade of dopamine D2 receptors within the CTZ. patsnap.com Emetogenic stimuli often trigger the release of dopamine in this area; by antagonizing its receptors, diphenidol can inhibit the downstream signaling to the vomiting center. patsnap.comdrugbank.com Studies have shown that diphenidol is effective against vomiting induced by substances like levodopa, which act on the CTZ. tokushima-u.ac.jp

Inhibition of the Vomiting Center: Some evidence suggests that diphenidol's action may be broader than just the CTZ. It has been observed to prevent vomiting from different causes, including motion sickness (vestibular in origin) and chemotherapy agents (which act on the CTZ). jst.go.jptokushima-u.ac.jp This suggests that diphenidol might act directly on the vomiting center in the medulla itself, integrating inputs from both the vestibular system and the CTZ. jst.go.jptokushima-u.ac.jp

The exact receptor responsible for this broader action remains a subject of ongoing investigation. tokushima-u.ac.jp

Interactive Data Table: Summary of Diphenidol's Proposed Mechanisms

Target AreaProposed MechanismKey Receptors InvolvedPrimary Effect
Vestibular System Anticholinergic action reduces neuronal excitability. nih.govMuscarinic Acetylcholine Receptors (M1, M2, M3, M4). nih.govAntivertigo. drugbank.com
Labyrinth Depression of signaling from the inner ear. drugbank.come-lactancia.orgMuscarinic Acetylcholine Receptors. nih.govAntivertigo. drugbank.com
Chemoreceptor Trigger Zone (CTZ) Blockade of emetogenic signals. nih.govpatsnap.comDopamine D2 Receptors. patsnap.comdrugbank.comAntiemetic. nih.gov
Vomiting Center Possible direct inhibition of the central vomiting reflex integrator. jst.go.jptokushima-u.ac.jpUnknown. tokushima-u.ac.jpAntiemetic. jst.go.jp

Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption and Distribution Studies in Animal Models

Gastrointestinal Absorption Characteristics in Non-Human Systems

Diphenidol (B1670726) is well-absorbed from the gastrointestinal tract following oral administration in animal models. nih.gove-lactancia.orgsmolecule.comdrugbank.com Studies in dogs and mice have demonstrated this effective absorption. nih.govresearchgate.net In mice, the oral bioavailability of diphenidol was found to be 19.9% and 23.56% for doses of 0.4 mg/kg and 1.6 mg/kg, respectively. researchgate.net Following intragastric administration in rats, diphenidol hydrochloride is rapidly absorbed. nih.gov

Tissue Distribution Patterns in Pre-clinical Studies

Once absorbed, diphenidol is distributed into well-perfused tissues via the circulatory system. nih.gov In rats, a study involving intragastric administration of diphenidol hydrochloride showed a dynamic and uneven distribution in heart blood and various organs, with concentrations changing over time. nih.gov The concentrations in most organs and heart blood increased, reaching a peak before gradually decreasing. researchgate.netnih.gov The stomach was an exception to this pattern. researchgate.netnih.gov

The apparent volume of distribution (Vd) in rats was determined to be 68.72 L/kg, a value significantly exceeding the total body fluid of the rats. nih.gov This suggests that the compound is extensively distributed into tissues, resulting in low blood concentrations. nih.gov Diphenidol exhibits moderate plasma protein binding, reported to be between 42% and 70%. nih.gov

A study in rats identified the highest concentrations of diphenidol in the kidney, followed by the liver. frontiersin.org The distribution patterns of the compound in the heart, liver, spleen, lung, kidney, brain, and stomach of rats were documented at various time points post-administration. nih.gov Notably, after 47.61 hours, the concentration in the kidney remained significantly higher than in other organs, even as it was nearly eliminated from most other tissues and heart blood. nih.gov In contrast, brain and muscle tissues, being further from the gastrointestinal tract, showed relatively stable concentrations. nih.gov

Metabolism and Excretion Pathways in Animal Systems

Diphenidol undergoes metabolism primarily in the liver. nih.gov In both dogs and humans, the principal urinary metabolite is N-(4,4-diphenyl-4-hydroxybutyl)-δ-aminovaleric acid, which accounts for at least 50% of the administered dose. nih.govresearchgate.net Minor urinary metabolites include a phenol (B47542) and a lactam. nih.govsmolecule.com In vitro studies using rat liver microsomes have identified additional phase I metabolites. researchgate.netresearchgate.net The main metabolic pathways in the human body are reported to include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and conjugation with glucuronic acid. researchgate.netresearchgate.net

Excretion of diphenidol and its metabolites occurs primarily through the kidneys. e-lactancia.orgnih.gov In rats, it is mainly eliminated via the kidneys. nih.gov Approximately 90% of the drug is excreted renally, with most of an oral dose being eliminated within 3 to 4 days. e-lactancia.org

Pharmacokinetic Modeling in Pre-clinical Species (e.g., Rodents)

First-Order Kinetics and Two-Compartment Open Models

The toxicological kinetics of diphenidol in rats have been characterized by first-order kinetics and fit a two-compartment open model. nih.gov The toxicological kinetics equation derived from a study in rats was Ct = 7.59e−0.79t + 3.26e−0.04t + 10.85e−1.70t. nih.gov

In Vivo Concentration Dynamics and Half-Life in Animal Models

Following oral administration, the time to reach peak plasma concentration (Tmax) is between 1.5 and 3 hours. e-lactancia.org In a study on rats administered diphenidol hydrochloride, the concentrations in various organs and heart blood increased over time, peaked, and then gradually decreased. nih.gov

The elimination half-life (t1/2) of diphenidol has been reported to be approximately 4 hours. e-lactancia.orgdrugbank.com A study in rats determined the elimination half-life to be 9.58 hours. nih.gov The bioavailability of diphenidol in mice was 19.9% and 23.56% for oral doses of 0.4 mg/kg and 1.6 mg/kg, respectively. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters of Diphenidol in Animal Models

ParameterSpeciesValueSource
Oral BioavailabilityMouse19.9% (at 0.4 mg/kg) researchgate.net
Oral BioavailabilityMouse23.56% (at 1.6 mg/kg) researchgate.net
Apparent Volume of Distribution (Vd)Rat68.72 L/kg nih.gov
Plasma Protein Binding-42-70% nih.gov
Elimination Half-life (t1/2)-~4 hours e-lactancia.orgdrugbank.com
Elimination Half-life (t1/2)Rat9.58 hours nih.gov
Time to Peak Concentration (Tmax)-1.5 - 3 hours e-lactancia.org

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of Diphenidol (B1670726) from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Biological Matrices

HPLC is a cornerstone for the quantitative analysis of drugs like Diphenidol in biological fluids such as plasma. humanjournals.com The development of a robust HPLC method involves several stages, including the selection of an appropriate column, mobile phase composition, and detector. ijpsr.com The goal is to achieve a procedure that can identify and quantify the compound of interest within a biological matrix. humanjournals.com

A specific HPLC method has been developed and validated for the determination of Diphenidol in human plasma. nih.gov This method was successfully applied to a multi-dose bioequivalence study. nih.gov The validation process for such a bioanalytical method confirms its accuracy, precision, linearity, and specificity, ensuring the reliability of the analytical data. humanjournals.comscielo.br Key parameters for a validated HPLC method for Diphenidol are summarized below. nih.gov

Validation ParameterFindingSource
Linearity Range40-400 ng/ml nih.gov
Intra-day Accuracy96.1-98.9% nih.gov
Inter-day Accuracy98.8-101.4% nih.gov
Bioequivalence Confidence Limits (Cmax)91.48-116.18% nih.gov
Bioequivalence Confidence Limits (AUCτ)91.24-117.65% nih.gov

Sample preparation is a critical step and often involves techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interferences from the biological matrix before analysis. humanjournals.comafjbs.com The choice of extraction method depends on the analyte's properties and the complexity of the matrix. afjbs.com For instance, LLE is a simple and cost-effective technique based on the differential partitioning of the analyte between aqueous and immiscible organic phases. rfppl.co.in

Gas Chromatography Applications in Compound Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like Diphenidol, a derivatization step is often required to increase volatility and thermal stability, making them suitable for GC analysis. researchgate.net GC methods have been successfully used for the analysis of structurally related diphenylmethane (B89790) antihistaminics in biological fluids like whole blood and urine. nih.gov

In a typical application, a sample is extracted from the biological matrix using methods like headspace solid-phase microextraction (SPME). nih.gov The determination is then carried out using capillary GC with a detector such as a Flame Ionization Detector (FID) or a Pulsed Flame Photometric Detector (P-FPD), the latter being particularly useful for phosphorus-containing compounds. nih.gov The method's performance is evaluated by establishing calibration curves and determining detection limits. nih.gov For example, in the analysis of related antihistamines, detection limits ranged from 76-473 ng/mL in blood and 13-186 ng/mL in urine. nih.gov

Spectrometric Approaches

Spectrometric techniques provide detailed information about the mass, structure, and elemental composition of molecules, making them indispensable for advanced research on Diphenidol pamoate.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomer and Analog Determination

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the quantitative analysis of drugs and their metabolites in biological samples. rfppl.co.innih.gov Validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) methods have been developed for the determination of Diphenidol (DPN) in blood and liver tissue. nih.gov These methods are characterized by simple sample preparation, such as liquid-liquid extraction, rapid analysis times, and low sample volume requirements. nih.gov

A highly sensitive HPLC-MS/MS method for determining Diphenidol concentration in human plasma utilized acetonitrile (B52724) for sample pretreatment and a deuterated internal standard (difenidol-d10). researchgate.net The analytes were separated on a C18 column and detected by electrospray ionization, demonstrating excellent linearity, precision, and a low limit of quantification. researchgate.net

Method ParameterFindingSource
TechniqueUPLC-MS-MS nih.gov
Sample PreparationLiquid-Liquid Extraction (LLE) nih.gov
Linear Range (Blood)0.05-200 ng/mL nih.gov
Linear Range (Liver)0.3-400 ng/g nih.gov
Linear Range (Plasma, HPLC-MS/MS)0.200–200 ng/mL researchgate.net
Lower Limit of Quantitation (LLOQ) (Blood)0.05 ng/mL nih.gov
Lower Limit of Quantitation (LLOQ) (Plasma)0.200 ng/mL researchgate.net
Accuracy92.77-112.75% nih.gov
Recovery58.75-95.27% nih.gov

Furthermore, LC-MS is a powerful tool for chiral separations, enabling the simultaneous determination of enantiomers of a compound. ncats.io This is critical as enantiomers can have different pharmacological activities. Methods using LC with electrospray ionization MS have been developed for the simultaneous determination of enantiomers of structurally related anticholinergic analogs in human serum. ncats.ioncats.io Chiral separation is typically achieved using a specialized polysaccharide-based chiral column. hug.ch While a specific enantioselective method for Diphenidol is not detailed in the provided sources, the principles demonstrated for compounds like methadone and ketorolac, which use chiral chromatography coupled with tandem mass spectrometry, are directly applicable. hug.chnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of molecular structure. chemrxiv.org It provides comprehensive information about the chemical environment of atoms, their connectivity, and spatial relationships within a molecule. chemrxiv.org For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural elucidation and verification. researchgate.net

1D NMR: 1H (proton) and 13C (carbon-13) NMR spectra are fundamental. chemrxiv.org The 1H spectrum reveals the number of different types of protons, their chemical environments (via chemical shift), and neighboring protons (via spin-spin coupling, which creates multiplet patterns like doublets or triplets). nih.gov The 13C NMR spectrum provides information on the number and type of carbon atoms. chemrxiv.org

2D NMR: For complex molecules, 2D NMR experiments are essential to resolve overlapping signals and establish connectivity. researchgate.net Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.net

The analysis of coupling constants and chemical shifts allows chemists to infer the connectivity of atoms and aspects of stereochemistry, which is vital in fields like drug development. Advanced NMR techniques can resolve even complex spectra where signals overlap significantly. rsc.org

X-ray Fluorescence (XRF) Spectrometry for Chemical-Receptor Binding Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.com It works by irradiating a sample with a primary X-ray source, causing atoms in the sample to emit characteristic "fluorescent" X-rays. thermofisher.com Each element produces a unique set of X-rays, allowing for qualitative and quantitative analysis. thermofisher.com

While not a standard method for studying drug-receptor interactions, a novel application of XRF has been proposed for estimating the binding of a chemical to a biological receptor. googleapis.com This method requires the chemical of interest, such as Diphenidol, to contain or be tagged with at least one heavy element (atomic number nine or higher). googleapis.com The process involves measuring the XRF signal for a heavy element in the receptor preparation before and after exposure to the chemical. googleapis.com An increase in the signal corresponding to the heavy element after exposure would indicate binding of the chemical to the receptor. googleapis.com

This approach offers an advantage over traditional methods that use fluorescent tags, as the attachment of a large fluorescent tag can sometimes alter the binding properties of the molecule being studied. googleapis.com The use of a small, heavy atom as a tag or the presence of a suitable element (like sulfur in some molecules) could provide a less intrusive way to quantify binding, though the sensitivity and practical application for specific receptor systems would require significant development. googleapis.comrsc.org

Electrophoretic Methods

A sensitive and novel analytical method for the determination of diphenidol involves capillary electrophoresis (CE) coupled with end-column electrogenerated chemiluminescence (ECL) detection. nih.gov This technique merges the high separation efficiency of capillary electrophoresis with the high sensitivity of electrochemiluminescence detection. alibaba.com The fundamental principle of detection for diphenidol using this method is based on the ECL reaction between tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺) and the tertiary amino groups present in the diphenidol molecule. nih.gov

In a study detailing this methodology for diphenidol hydrochloride, researchers optimized various parameters affecting both the separation and detection processes to achieve high sensitivity and resolution. nih.gov The separation of diphenidol hydrochloride from other compounds like clomifene (B125282) citrate (B86180) and lidocaine (B1675312) was successfully demonstrated, highlighting the method's specificity. nih.gov

Optimal conditions for the analysis were systematically determined. These parameters are critical for ensuring reproducible and accurate quantification of the compound.

Parameter Condition
Separation Voltage 13.5 kV
Separation Buffer 20 mM Sodium Phosphate (pH 9.0)
Capillary Length 30 cm
ECL Detection Electrode Indium Tin Oxide (ITO)
ECL Detection Potential 1.6 V (vs. Pt wire reference)
ECL Reagent Buffer 200 mM Sodium Phosphate (pH 8.0)
ECL Reagent 3.5 mM Ru(bpy)₃²⁺
Data derived from a study on the CE-ECL determination of diphenidol hydrochloride. nih.govnih.gov

Under these optimized conditions, the method demonstrated excellent analytical performance. The relationship between the ECL intensity and the concentration of diphenidol hydrochloride was found to be linear over a specific range, allowing for precise quantification.

Performance Metric Value
Linear Range 1 x 10⁻⁶ M to 6 x 10⁻⁵ M
Limit of Detection (LOD) 1 x 10⁻⁷ M (S/N=3)
Data from a study on the CE-ECL determination of diphenidol hydrochloride. nih.gov

This CE-ECL method was successfully applied to assay the active ingredient in "difenidol hydrochloride" tablets, confirming its utility for pharmaceutical analysis. nih.gov Furthermore, the study explored the interaction between diphenidol hydrochloride and hemoglobin, estimating the number of binding sites and the binding constant. nih.gov

In Vitro Binding Assays and Functional Assays for Receptor Characterization

The pharmacological profile of diphenidol and its analogues is extensively characterized through the use of in vitro binding and functional assays. These assays are crucial for determining the compound's affinity and activity at specific receptor subtypes, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.net Radioligand binding assays are a primary tool used to quantify the affinity of a compound for a receptor. sygnaturediscovery.comlabome.com

In the characterization of diphenidol and its derivatives, competitive binding assays are frequently employed. researchgate.netresearchgate.net These experiments typically utilize Chinese hamster ovary (CHO) cells that have been stably transfected to express specific human muscarinic receptor subtypes (M₁-M₅). researchgate.netnih.govunibo.it In these assays, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine) is incubated with cell membrane preparations containing the target receptor. nih.govebi.ac.uk The ability of a test compound, such as a diphenidol derivative, to displace the radioligand is measured at various concentrations. This allows for the calculation of the inhibitor constant (Kᵢ), which indicates the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Research has shown that diphenidol itself binds to muscarinic M₁-M₄ receptors with similar affinity. researchgate.net Studies on novel synthesized derivatives of diphenidol aim to achieve greater selectivity for a specific receptor subtype. For instance, a series of 2-carbonyl analogues of diphenidol were synthesized and evaluated for their binding affinity at human M₁-M₅ receptors. researchgate.neteurekaselect.com

CompoundpKᵢ at hM₁pKᵢ at hM₂pKᵢ at hM₃pKᵢ at hM₄pKᵢ at hM₅
Derivative 2d 6.025.966.227.736.24
Binding affinities (pKᵢ) of a novel 2-carbonyl analogue of diphenidol (Compound 2d) for human muscarinic receptor subtypes (hM₁-hM₅) expressed in CHO-K1 cells. Data sourced from Varoli et al. (2008). researchgate.neteurekaselect.com

Functional assays are performed to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its potency. These assays measure a cellular response following receptor activation or blockade. tandfonline.comnih.gov For muscarinic receptors, which are G protein-coupled receptors (GPCRs), functional assays can include measuring the inhibition of forskolin-activated cyclic AMP (cAMP) accumulation or monitoring phosphoinositide (PI) hydrolysis. researchgate.neteurekaselect.comtandfonline.com

In studies of diphenidol derivatives, functional activity was assessed in CHO cells expressing the human M₄ receptor (CHO-hM₄) and in isolated tissue preparations from guinea pigs and rabbits, which express M₁, M₂, and M₃ receptors. researchgate.neteurekaselect.com For example, the antagonist activity of a diphenidol derivative was determined by its ability to block the inhibition of forskolin-activated cAMP accumulation caused by the agonist carbachol. researchgate.neteurekaselect.com The results are often expressed as an IC₅₀ value (the concentration that produces 50% inhibition) or a pKₑ value (the negative logarithm of the antagonist's equilibrium dissociation constant). researchgate.net Such studies have identified certain diphenidol derivatives as potent and selective competitive antagonists for the M₄ receptor subtype. researchgate.netresearchgate.netnih.gov

Emerging Research Areas and Unexplored Pharmacological Dimensions

Investigation of Novel Molecular Targets Beyond Established Pathways

Diphenidol's classical mechanism is attributed to its role as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M4). medchemexpress.commedchemexpress.com However, recent preclinical research has identified interactions with several other molecular targets, suggesting its effects may be more widespread than previously understood.

Electrophysiological studies have revealed that diphenidol (B1670726) is a non-specific inhibitor of several voltage-gated ion channels in neuronal cells. nih.gov Research using neuroblastoma cell lines demonstrated that diphenidol inhibits voltage-gated potassium (K+) and calcium (Ca2+) channels. nih.gov Further investigation showed it also blocks neuronal voltage-gated sodium (Na+) channels. researchgate.netmedchemexpress.com This blockade of crucial ion channels involved in neuronal excitability points to a mechanism of action that extends beyond simple receptor antagonism and may contribute to its neurological effects. researchgate.net

Beyond ion channels, other potential targets are being explored. Preliminary data suggests diphenidol may bind to sigma receptors, specifically the sigma-1 receptor. googleapis.com Additionally, in a rat model of neuropathic pain, systemic administration of diphenidol was found to inhibit the overexpression of tumor necrosis factor-alpha (TNF-α), indicating a potential interaction with inflammatory pathways. researchgate.net

Table 1: Novel Molecular Targets of Diphenidol Beyond Muscarinic Receptors

Target Research Finding Implication Source(s)
Voltage-Gated Na+ Channels Non-specific blockade in neuronal cells. May contribute to local anesthetic and neuro-modulatory effects. researchgate.netmedchemexpress.comresearchgate.net
Voltage-Gated K+ Channels Inhibition in neuroblastoma cell lines. Affects neuronal excitability and signaling. medchemexpress.comnih.gov
Voltage-Gated Ca2+ Channels Inhibition in neuroblastoma cell lines. Modulates neurotransmitter release and neuronal function. medchemexpress.comnih.gov
Sigma-1 Receptor Potential ligand binding. Suggests a role in cellular signaling and stress responses, an area for further research. googleapis.com
TNF-α Pathway Inhibits overexpression in a neuropathic pain model. Points to potential anti-inflammatory or immunomodulatory activity. researchgate.net

Role as a Research Tool in Cholinergic System Investigations

Diphenidol's well-characterized anticholinergic properties make it a valuable pharmacological tool for investigating the function of the cholinergic system in various physiological processes. smolecule.com As a muscarinic antagonist, it can be used to block the action of acetylcholine, allowing researchers to study the downstream effects and elucidate the role of specific muscarinic pathways. nih.gov

Induction of Mydriasis as a Research Model

One specific application of diphenidol as a research tool is in the induction of mydriasis (pupil dilation). smolecule.com The size of the pupil is controlled by a balance between the parasympathetic (cholinergic) system, which causes constriction, and the sympathetic system, which causes dilation. By acting as a muscarinic antagonist, diphenidol blocks the cholinergic input to the iris sphincter muscle, leading to pupil dilation. scbt.com This predictable pharmacological effect allows it to be used as a research model to study the mechanisms of pupil control and to investigate the ocular effects of cholinergic blockade. smolecule.com

Impact on Pupil Light Reflex Research

Diphenidol is also utilized to explore the role of acetylcholine in the pupillary light reflex (PLR), a critical neurological pathway. smolecule.com The PLR involves the constriction of the pupil in response to light, a process heavily mediated by the parasympathetic nervous system via muscarinic receptors. By administering diphenidol, researchers can inhibit this reflex and quantify the resulting changes in parameters such as constriction amplitude and velocity. This provides a method for dissecting the specific contribution of the cholinergic system to the PLR pathway and for studying conditions where this reflex may be impaired. nih.gov

Comparative Pharmacological Profiling with Other Antiemetic Agents in Pre-clinical Contexts

The pharmacological profile of diphenidol shows notable differences when compared to other classes of antiemetic drugs in preclinical models. Its efficacy appears to be dependent on the specific emetic stimulus used in the animal model.

In preclinical studies using dogs, diphenidol was found to be highly effective at blocking emesis induced by apomorphine (B128758), a dopamine (B1211576) agonist that directly stimulates the chemoreceptor trigger zone (CTZ). drugs.com In this context, its potency was shown to be comparable to that of chlorpromazine, a potent phenothiazine (B1677639) antiemetic. drugs.com However, other research has noted that diphenidol lacks broad antiemetic activity in dogs and ferrets, which are standard animal models for assessing general anti-nausea and anti-vomiting drugs. ncats.io This suggests that its mechanism is more targeted than that of broad-spectrum agents.

This contrasts with other antiemetics like the 5-HT3 receptor antagonists (e.g., ondansetron) and other muscarinic antagonists (e.g., scopolamine). Scopolamine, for instance, is effective against motion sickness but has a different profile of central nervous system effects. drugbank.comuspharmacist.com Ondansetron acts by blocking serotonin (B10506) receptors in both the central nervous system and the gastrointestinal tract, giving it broad efficacy against chemotherapy-induced emesis, a context where diphenidol's preclinical efficacy is less established. nih.govmedbullets.com

Table 2: Preclinical Comparative Profile of Antiemetic Agents

Agent Primary Mechanism Preclinical Efficacy Notes Source(s)
Diphenidol Muscarinic Antagonist, Ion Channel Blocker Potent against apomorphine-induced emesis in dogs; lacks broad-spectrum activity in dogs and ferrets. drugs.comncats.io
Scopolamine Muscarinic Antagonist Effective model for motion sickness; extensively studied for inducing cognitive deficits in research. drugbank.comuspharmacist.comnih.gov
Ondansetron 5-HT3 Antagonist Broad-spectrum efficacy, particularly against chemotherapy- and radiation-induced emesis. nih.govdrugs.com
Chlorpromazine Dopamine (D2) Antagonist Potent antiemetic action via the CTZ; used as a comparator to diphenidol in apomorphine models. drugs.com

Methodological Advancements in Studying Diphenidol Pamoate Interactions

Understanding a drug's potential for interactions is critically dependent on thoroughly characterizing its metabolic fate. Methodological advancements in analytical chemistry have significantly improved the ability to study the biotransformation of diphenidol, laying the groundwork for a more sophisticated understanding of its drug-drug interaction profile.

Recent studies have employed state-of-the-art techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and liquid chromatography-quadrupole/orbitrap mass spectrometry (LC-Q-Orbitrap MS). sci-hub.seresearchgate.net These highly sensitive and specific methods have been used to analyze diphenidol and its metabolites in various biological matrices, including rat liver microsomes and human blood and urine. sci-hub.seresearchgate.netnih.gov

The application of these advanced methodologies has led to the identification of a complex metabolic map for diphenidol. nih.gov Researchers have successfully elucidated numerous phase I and phase II metabolites, identifying key metabolic pathways including hydroxylation, oxidation, N-dealkylation, dehydration, methylation, and conjugation with glucuronic acid. sci-hub.senih.gov By precisely identifying the metabolites and the enzymatic pathways involved, researchers can better predict potential pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes, in line with modern drug interaction study guidelines. nihs.go.jp The development of a rapid and sensitive HPLC-MS/MS method for quantifying diphenidol in human plasma further enables precise pharmacokinetic and bioequivalence studies, which are fundamental to assessing drug interactions in a clinical setting. researchgate.net

Q & A

Q. What molecular mechanisms underlie Diphenidol pamoate’s antagonism of muscarinic acetylcholine receptors (mAChRs)?

this compound acts as a non-selective mAChR antagonist, with binding affinity (Ki) values ranging from 0.43 µM (M1) to 2.8 µM (M2) in CHO cells expressing recombinant receptors . To investigate this, researchers should use radioligand displacement assays with labeled mAChR agonists (e.g., [³H]-QNB) and compare competitive binding across receptor subtypes. Dose-response curves can quantify selectivity, while molecular docking studies may predict binding interactions.

Q. How does this compound’s solubility profile impact preclinical study design?

this compound exhibits limited aqueous solubility (2 mg/mL in PBS at pH 7.2) but higher solubility in organic solvents like DMSO (50 mg/mL) . For in vivo studies, prepare stock solutions in DMSO or ethanol, then dilute in isotonic saline to minimize solvent toxicity (<1% organic solvent). Stability tests (HPLC or mass spectrometry) are critical to confirm compound integrity in aqueous buffers during long-term experiments.

Q. What pharmacokinetic parameters are critical for evaluating this compound’s efficacy in animal models?

Key parameters include renal excretion (90% in humans) and plasma half-life (~4 hours for the hydrochloride salt) . Use LC-MS/MS to measure plasma and tissue concentrations post-administration. Adjust dosing intervals in rodent models to account for faster metabolism (e.g., q3h dosing in mice vs. q4h in humans).

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values for ion channel inhibition?

Discrepancies in IC50 values (e.g., 28.2 µM for Kv channels in Neuro2A cells vs. variable results in other models) may arise from cell-type-specific expression of channel isoforms or assay conditions. Standardize protocols by using patch-clamp electrophysiology across multiple cell lines (e.g., HEK293 vs. primary neurons) and validate with CRISPR-edited models lacking specific channel subunits.

Q. What experimental designs mitigate confounding effects of this compound’s weak anticholinergic activity in neuropharmacological studies?

To isolate mAChR-independent effects (e.g., Kv/Ca²⁺ channel modulation), co-administer selective mAChR antagonists (e.g., atropine) or use mAChR-knockout models. Include control groups treated with equimolar concentrations of pamoic acid to distinguish salt-specific effects .

Q. How can in vitro and in vivo models address this compound’s neurotoxic potential?

Case reports link high doses to hallucinations and respiratory depression . Use in vitro assays (e.g., MTT, LDH release) in neuronal cultures to establish cytotoxicity thresholds. For in vivo studies, employ telemetry in rodents to monitor CNS activity (EEG) and cardiorespiratory function during dose escalation.

Methodological Guidance

Designing a PICOT framework for clinical trials on this compound’s antiemetic efficacy:

  • P : Patients with postoperative or chemotherapy-induced vomiting.
  • I : this compound (e.g., 25–50 mg q4h).
  • C : Comparator (ondansetron or placebo).
  • O : Reduction in emetic episodes (quantified via standardized scales).
  • T : 24–72 hours post-intervention .

Analyzing dose-dependent β-catenin modulation in cancer studies (inspired by pyrvinium pamoate models):
this compound’s structural analog, pyrvinium pamoate, inhibits Wnt/β-catenin signaling by enhancing GSK3β activity (EC50: 0.9–3.8 µM) . Adapt these methods using Western blotting for β-catenin, phospho-GSK3β (S9), and luciferase reporters (TOPFlash) in cancer cell lines.

Data Contradiction Analysis

Addressing conflicting reports on Diphenidol’s vestibular vs. chemoreceptor trigger zone (CTZ) actions:
While in vivo studies in cats show suppression of vestibular nucleus activity , CTZ inhibition is inferred from antiemetic efficacy in chemotherapy models . Use in situ hybridization or calcium imaging in brainstem slices to map neuronal activation patterns during vestibular stimulation and emetic challenges.

Reconciling solubility challenges with in vivo efficacy data:
Despite poor aqueous solubility, this compound’s efficacy in dogs (3.2 mg/kg IV against aprazolam-induced vomiting) suggests rapid dissociation from the pamoate salt . Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with effect duration.

Tables for Key Parameters

Parameter Value Method Reference
mAChR Ki (M1)0.43 µMRadioligand binding (CHO cells)
Kv channel IC5028.2 µMPatch-clamp (Neuro2A cells)
Plasma half-life (human)~4 hoursLC-MS/MS (hydrochloride salt)
Aqueous solubility (PBS)2 mg/mLGravimetric analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.